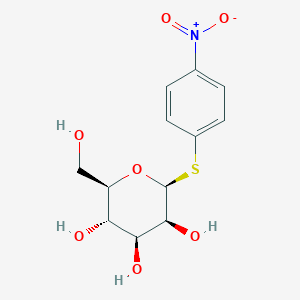

4-Nitrophenyl 1-thio-beta-D-mannopyranoside

描述

属性

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-(4-nitrophenyl)sulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO7S/c14-5-8-9(15)10(16)11(17)12(20-8)21-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11+,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFOBQXJWRLXMD-GCHJQGSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203942 | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55385-51-8 | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055385518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl 1-thio-beta-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Protection of Hydroxyl Groups

The synthesis begins with full protection of D-mannose hydroxyl groups to prevent undesired side reactions. Per-O-acetylation is the most common strategy, achieved by treating D-mannose with acetic anhydride in pyridine. This yields 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose, characterized by acetyl proton resonances at δ 2.0–2.1 ppm in ¹H-NMR.

Activation of the Anomeric Carbon

The protected mannopyranose is converted to a glycosyl halide (e.g., bromide or chloride) using hydrogen bromide or thionyl chloride. For example:

\text{1,2,3,4,6-Penta-O-acetyl-α-D-mannopyranose} + \text{HBr (33% in AcOH)} \rightarrow \text{1-Bromo-2,3,4,6-tetra-O-acetyl-α-D-mannopyranose}

This intermediate is highly reactive, necessitating storage under anhydrous conditions.

Nucleophilic Substitution with 4-Nitrobenzenethiol

The glycosyl halide reacts with sodium 4-nitrobenzenethioxide in anhydrous N,N-dimethylformamide (DMF) at 0–25°C. The reaction proceeds via an SN2 mechanism, yielding the protected thioglycoside:

Key parameters:

Deprotection

Final deprotection involves Zemplén transesterification with sodium methoxide in methanol:

Reaction monitoring via TLC (ethyl acetate/n-hexane, 6:4) ensures complete deacetylation. The product is isolated in 85–89% yield.

Alternative Methods Using Glycosyl Donors

Trichloroacetimidate Donors

A patent (US5438124A) discloses the use of 3,4-O-isopropylidene-β-D-mannopyranosyl trichloroacetimidate as a glycosyl donor. Activated by BF₃·Et₂O, it reacts with 4-nitrobenzenethiol to form the thioglycoside. Advantages include:

Table 1: Comparison of Glycosyl Donor Methods

| Donor Type | Activator | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Glycosyl bromide | None | 0°C | 65 | 95 |

| Trichloroacetimidate | BF₃·Et₂O | 25°C | 78 | 98 |

Optimization Strategies

Solvent Effects

Catalytic Additives

Temperature Control

-

Low temperatures (0°C) : Favor β-anomer formation due to reduced anomerization.

-

Elevated temperatures (40°C) : Increase reaction rates but risk α/β mixture formation.

Analytical Characterization

NMR Spectroscopy

High-Performance Liquid Chromatography (HPLC)

-

Column : C18 reversed-phase.

-

Detection : UV at 300 nm (4-nitrophenyl absorption).

Challenges and Solutions

Anomerization

化学反应分析

Types of Reactions: 4-Nitrophenyl 1-thio-beta-D-mannopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by glycosidases, leading to the cleavage of the thio linkage and release of 4-nitrophenol.

Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical assays.

Substitution: The thio group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Enzymes such as beta-mannosidase are commonly used.

Oxidation: Mild oxidizing agents can be used to modify the nitrophenyl group.

Substitution: Nucleophiles like thiols or amines can react with the thio group under basic conditions.

Major Products:

Hydrolysis: Produces 4-nitrophenol and mannopyranoside derivatives.

Oxidation: Can yield nitroso or amino derivatives of the nitrophenyl group.

Substitution: Results in various substituted mannopyranosides depending on the nucleophile used.

科学研究应用

Biochemical Research Applications

Substrate for Enzymatic Activity Studies

One of the primary uses of pNP-thio-mannopyranoside is as a substrate in the study of enzyme activities, particularly for mannosidases. These enzymes are crucial for glycoprotein processing and are involved in various biological processes. The compound serves as a chromogenic substrate, allowing researchers to measure enzyme activity through colorimetric assays. This application is significant in understanding enzyme kinetics and mechanisms, as well as in screening for enzyme inhibitors .

Inhibition Studies

Research indicates that pNP-thio-mannopyranoside can act as an inhibitor of selectin-dependent inflammation. Selectins are cell adhesion molecules that play a key role in the inflammatory response by mediating the adhesion of leukocytes to endothelial cells. By utilizing this compound, scientists can investigate its potential to modulate inflammatory processes, which is relevant for developing therapeutic strategies for inflammatory diseases .

Synthetic Applications

Synthesis of Glycosides

The compound is also utilized in synthetic chemistry, particularly in the synthesis of thio- and selenoglycosides. These derivatives have applications in medicinal chemistry and can serve as building blocks for more complex carbohydrate structures. The ability to manipulate glycosidic linkages using pNP-thio-mannopyranoside facilitates the design of novel glycosylated compounds with potential biological activities .

Case Studies and Research Findings

| Study Title | Authors | Findings |

|---|---|---|

| Inhibition of selectin-dependent inflammation using p-nitrophenyl 1-thio-beta-D-mannopyranoside | Lee, R., et al. | Demonstrated that pNP-thio-mannopyranoside effectively inhibits selectin-mediated leukocyte adhesion, suggesting its potential use in anti-inflammatory therapies. |

| Chromogenic substrates for mannosidase assays | Various Authors | Highlighted the effectiveness of pNP-thio-mannopyranoside as a reliable substrate for measuring alpha-mannosidase activity, underscoring its utility in enzymatic assays. |

| Synthesis methodologies involving thiosugars | Matta, M., Barlow, J. | Discussed innovative synthetic routes for generating thiosugars using pNP-thio-mannopyranoside, expanding its application scope in carbohydrate chemistry. |

作用机制

The compound acts as a substrate for glycosidases, particularly beta-mannosidase. The enzyme catalyzes the hydrolysis of the thio linkage, releasing 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties. This reaction provides insights into the enzyme’s activity, specificity, and kinetics.

相似化合物的比较

Comparison with Structural Analogs

Structural Modifications and Enzyme Specificity

The activity and specificity of 4-nitrophenyl glycosides depend on the sugar moiety, anomeric configuration, and substituents. Below is a comparative analysis with key analogs:

4-Nitrophenyl β-D-Glucopyranoside (pNPG)

- Structure: β-D-glucose instead of β-D-mannose.

- Enzyme Target : β-glucosidases.

- Key Difference: The C2 hydroxyl orientation (axial in mannose vs. equatorial in glucose) drastically alters enzyme recognition .

4-Nitrophenyl α-D-Mannopyranoside

- Structure: α-anomeric configuration.

- Enzyme Target: α-mannosidases.

- Application: Substrate for α-mannosidase activity assays, contrasting with the β-specificity of the target compound .

Fluorinated Derivatives

- Example: 4-Nitrophenyl 6-deoxy-6-fluoro-α-D-mannopyranoside.

- Modification : Fluorine at C6 position.

Cyclohexylidene/Benzylidene-Protected Analogs

- Examples: p-Nitrophenyl 4,6-O-cyclohexylidene-β-D-mannopyranoside . 4-Nitrophenyl 4,6-O-benzylidene-α-D-mannopyranoside .

- Modification : Protection of C4 and C6 hydroxyls restricts hydrolysis to specific glycosidases.

- Application: Used to study β-mannosidase stereoselectivity in complex biological samples .

Physicochemical and Functional Differences

Table 1. Comparative Properties of 4-Nitrophenyl Glycosides

生物活性

4-Nitrophenyl 1-thio-beta-D-mannopyranoside (4-NP-β-D-Man) is a synthetic compound widely used in biochemical research, particularly as a substrate analogue for various glycosidases. This article provides a detailed overview of its biological activity, including its interactions with enzymes, applications in research, and relevant case studies.

Chemical Structure and Properties

4-NP-β-D-Man has the molecular formula CHNOS, featuring a 4-nitrophenyl group linked to a thio-beta-D-mannopyranoside structure. This unique configuration allows it to mimic natural substrates effectively, facilitating studies on enzyme kinetics and mechanisms.

Enzymatic Interactions

The primary biological activity of 4-NP-β-D-Man is its role as a substrate for β-mannosidase , an enzyme that catalyzes the hydrolysis of glycosidic bonds. The enzyme recognizes the specific β-glycosidic bond between the 4-nitrophenyl ring and the β-D-mannose unit. The interaction leads to the release of free 4-nitrophenol, which can be quantitatively measured to assess enzyme activity.

Kinetic Parameters

Studies have characterized kinetic parameters such as (Michaelis constant) and (maximum velocity) for β-mannosidase using 4-NP-β-D-Man. These parameters are crucial for understanding enzyme efficiency and specificity:

| Parameter | Value |

|---|---|

| Varies by enzyme source | |

| Varies by enzyme source |

Applications in Research

4-NP-β-D-Man is extensively utilized in various biochemical assays to study:

- Enzyme kinetics : It serves as a model substrate to explore the catalytic mechanisms of glycosidases.

- Chromogenic assays : Its nitrophenyl group acts as a chromogenic indicator, allowing real-time visualization of enzymatic reactions.

- Transglycosylation studies : Investigations into glycosylation processes in biological systems often employ this compound to optimize reaction conditions.

Study on Enzyme Specificity

A recent study focused on the specificity of β-mannosidase towards 4-NP-β-D-Man. Researchers found that variations in substrate concentration significantly impacted the enzyme's activity, demonstrating its utility in elucidating enzyme-substrate interactions. The study reported a maximal enzymatic activity at specific concentrations, highlighting the importance of substrate availability in enzymatic reactions.

Inhibition Studies

Another investigation explored potential inhibitors of β-mannosidase using 4-NP-β-D-Man. The results indicated that certain compounds could effectively inhibit enzyme activity, providing insights into therapeutic avenues for diseases involving glycosidase dysfunctions.

Biochemical Pathways

The compound's influence extends beyond mere enzymatic interactions; it also participates in broader biochemical pathways. For instance, it has been shown to suppress degranulation and leukotriene C4 generation in mast cells through inhibition of various signaling pathways, including:

- Phospholipase Cγ (PLCγ)

- Phosphatidylinositol 3-kinase (PI3K)

- MAP kinases (MAPKs)

These findings suggest that 4-NP-β-D-Man may have implications in inflammatory responses and could serve as a model for studying similar mechanisms.

常见问题

Basic Research Questions

Q. How is 4-Nitrophenyl 1-thio-beta-D-mannopyranoside synthesized, and what are the critical steps to ensure high yield?

- Methodological Answer : The synthesis typically involves thioglycosylation of peracetylated mannose derivatives. A key step is the reaction of 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose with a thiol (e.g., 4-nitrophenylthiol) in anhydrous dichloromethane, catalyzed by boron trifluoride diethyl etherate (BF₃·Et₂O) under nitrogen. Critical factors include:

- Temperature control : Reactions are often conducted at 0°C to minimize side reactions.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/toluene gradients) ensures separation of the desired product from unreacted starting materials .

- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/toluene (3:7) is used to track reaction progress .

Q. What methods are used to determine the purity of synthesized this compound?

- Methodological Answer :

- HPLC-UV : Reverse-phase HPLC coupled with UV detection (e.g., at 300 nm) is standard for quantifying purity, especially when monitoring enzyme kinetics or substrate degradation .

- TLC : Pre-purification analysis using solvent systems like ethyl acetate/n-hexane (6:4) helps identify impurities .

- NMR Spectroscopy : ¹H-NMR confirms structural integrity by matching peak patterns to published spectra (e.g., acetyl proton resonances at δ 2.0–2.1 ppm) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer :

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the thioglycosidic bond .

- Desiccation : Use molecular sieves (4 Å) in storage vials to absorb moisture, critical for acetylated derivatives .

- Short-term use : For daily experiments, dissolve in anhydrous DMSO and aliquot to avoid freeze-thaw cycles .

Advanced Research Questions

Q. Why might 4-Nitrophenyl α-D-mannopyranoside show limited inhibitory activity in lectin binding studies, and how can structural modifications enhance its efficacy?

- Methodological Answer : The α-anomer’s poor inhibition (e.g., in C. flavigena binding assays) may stem from mismatched stereochemistry relative to lectin-binding pockets. To improve efficacy:

- Thioglycoside substitution : Replace the oxygen in the glycosidic bond with sulfur (as in 1-thio-beta-D-mannopyranoside) to enhance binding affinity and resistance to enzymatic hydrolysis .

- Linker optimization : Introduce PEG spacers between the mannose and fluorophore in probe designs to reduce steric hindrance, as seen in BODIPY-PEG-mannose systems .

- Crystallographic analysis : Use X-ray data (e.g., triclinic crystal systems with α/β angles ~81°) to model ligand-receptor interactions .

Q. How can researchers resolve contradictory kinetic data when using nitrophenyl glycosides in enzyme assays?

- Methodological Answer : Contradictions in or values (e.g., β-glucosidase vs. β-xylosidase assays) often arise from:

- Substrate specificity : Validate enzyme activity with orthogonal methods (e.g., MALDI-TOF for hydrolysis products) .

- Buffer interference : Use high-purity substrates and chelating agents (e.g., EDTA) to eliminate metal ion effects .

- Data normalization : Express activity as "% control" using internal standards like 4-nitrophenol calibration curves .

Q. What strategies optimize the synthesis of thioglycoside derivatives to minimize side reactions?

- Methodological Answer :

- Catalyst selection : BF₃·Et₂O outperforms other Lewis acids (e.g., TMSOTf) in regioselective thioglycosylation, reducing acetyl group migration .

- Protecting groups : Use peracetylated sugars to block unwanted hydroxyl reactivity. Post-synthesis deprotection with NaOMe/MeOH yields the free thioglycoside .

- Side reaction mitigation : Pre-dry solvents (e.g., CH₂Cl₂ over molecular sieves) and limit reaction times to <48 hours to prevent β-elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。